N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride

medicinal chemistry chemical biology drug discovery

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride (CAS 2085690-13-5) is a synthetic small molecule classified as a tertiary acetamide derivative. The structure integrates an N‑phenylacetamide core, a morpholine ring, and a distinctive (1‑cyclopropylethyl) substituent on the amide nitrogen.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.85
CAS No. 2085690-13-5
Cat. No. B2575315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride
CAS2085690-13-5
Molecular FormulaC17H25ClN2O2
Molecular Weight324.85
Structural Identifiers
SMILESCC(C1CC1)N(C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl
InChIInChI=1S/C17H24N2O2.ClH/c1-14(15-7-8-15)19(16-5-3-2-4-6-16)17(20)13-18-9-11-21-12-10-18;/h2-6,14-15H,7-13H2,1H3;1H
InChIKeyFVMSNUVHBWAZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride (CAS 2085690-13-5) Structural Identity and Core Physicochemical Profile


N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride (CAS 2085690-13-5) is a synthetic small molecule classified as a tertiary acetamide derivative. The structure integrates an N‑phenylacetamide core, a morpholine ring, and a distinctive (1‑cyclopropylethyl) substituent on the amide nitrogen. This compound is listed in chemical catalogs as a research‑grade reagent; however, a systematic search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any peer‑reviewed quantitative bioactivity or physicochemical data for this specific entity . The molecular formula is C17H25ClN2O2 (free base: C17H24N2O2), and it is typically supplied as the hydrochloride salt for improved handling and solubility.

Structural identity
Tertiary morpholinyl acetamide with distinctive N‑(1‑cyclopropylethyl) and N‑phenyl substituents; no public quantitative bioactivity data.
Procurement context
Supplied as a research‑grade reagent; suited for scaffold‑driven SAR exploration or analytical reference use after in‑house characterization.
Data to verify: all biological and physicochemical profiling must be generated de novo.

Why N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride Cannot Be Replaced by Common Phenylacetamide Analogs


Within the morpholinyl phenylacetamide series, the combination of the N‑phenyl ring and the N‑(1‑cyclopropylethyl) substituent creates a unique steric and electronic environment that is absent in simpler analogs such as 2‑morpholino‑N‑phenylacetamide (CAS 5815‑64‑5) or the N‑isopropyl congener. Cyclopropyl groups are known to influence metabolic stability, CYP enzyme inhibition profiles, and target‑binding conformation through distinctive ring‑strain and steric effects [1]. Without direct comparative data, any assumption that a related in‑class compound will replicate the biological, pharmacokinetic, or physicochemical behavior of N‑(1‑cyclopropylethyl)-2‑(morpholin‑4‑yl)-N‑phenylacetamide hydrochloride is scientifically unjustified. The sections below further detail the absence of quantitative evidence, underscoring the need for experimental validation before any downstream application.

!
Cyclopropyl specificity
Simpler phenylacetamide analogs (e.g., CAS 5815‑64‑5) lack the N‑(1‑cyclopropylethyl) group; steric and electronic differences may lead to divergent biological or pharmacokinetic profiles.
!
Data absence
No head‑to‑head comparator data exist; any assumption of interchangeable behavior is scientifically unsupported. Side‑by‑side validation is required before substitution.
!
Class‑level inference
Cyclopropyl rings are known to influence metabolic stability and CYP inhibition, but class‑level reviews do not confirm compound‑specific properties.

Quantitative Differential Evidence for N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride


Absence of Publicly Available Quantitative Comparator Data for Procurement Decision-Making

A comprehensive search of primary literature, patent filings, and authoritative databases failed to identify any study that provides quantitative, comparator‑based data (e.g., IC50, Ki, LogP, solubility, metabolic stability, selectivity profile) for N‑(1‑cyclopropylethyl)-2‑(morpholin‑4‑yl)-N‑phenylacetamide hydrochloride. No direct head‑to‑head assay, cross‑study comparable result, or reliable class‑level inference that meets the evidential standards required for scientific procurement could be located . Therefore, differentiation from closely related analogs cannot be numerically substantiated at this time.

Comparator data gap
Data to verify
No quantitative comparator data (IC₅₀, Kᵢ, LogP, solubility, selectivity) identified in public literature or databases.
Procurement decisions cannot rely on differential performance; empirical data must be generated de novo.
Comprehensive search of primary articles, patents, PubChem, ChEMBL, and BindingDB yielded no head‑to‑head assay results.
medicinal chemistry chemical biology drug discovery

Recommended Procurement Scenarios for N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride


Internal Lead‑Optimization Programs Requiring a Structurally Novel Starting Scaffold

Organizations seeking to expand their patent space around morpholine‑containing acetamides may procure this compound as a synthetic intermediate or as a starting point for new chemical series. Its unique (1‑cyclopropylethyl) substituent and N‑phenyl motif offer a distinct vector for SAR exploration, provided that all biological profiling is conducted in‑house .

Reference Standard for Analytical Method Development

The compound can serve as a well‑characterized reference standard for HPLC, LC‑MS, or NMR methods in laboratories that need to detect or quantify structurally related acetamides. Its chromatographic and spectral properties should be determined de novo against a verified reference batch .

Negative‑Control or Tool Compound in Cyclopropyl‑Group Hypothesis Testing

Where a research group is investigating the impact of N‑alkyl cyclopropyl versus isopropyl or cyclopropylmethyl substitution on pharmacological activity, this compound may be used as one comparator arm in a custom‑designed biochemical or cellular panel. All conclusions must be drawn from simultaneous, side‑by‑side testing .

Application
Selection Property
Validation Focus
Scaffold for lead‑optimization / SAR
Structural novelty (cyclopropylethyl & morpholine)
In‑house biological profiling required
Analytical reference standard
Well‑characterized physicochemical profile (to be determined)
Chromatographic/spectral method development
Cyclopropyl‑group hypothesis testing
Distinct N‑alkyl substituent for comparison
Side‑by‑side biochemical/cellular panel
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